

# Addressing trailing endpoints in Tomopenem susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025



# Tomopenem Susceptibility Testing Technical Support

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **Tomopenem** susceptibility testing, with a specific focus on the phenomenon of trailing endpoints.

# Frequently Asked Questions (FAQs)

Q1: What is **Tomopenem** and what is its mechanism of action?

**Tomopenem** (formerly CS-023) is a novel  $1\beta$ -methylcarbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, **Tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption leads to bacterial cell lysis and death.

Q2: What are "trailing endpoints" in the context of antimicrobial susceptibility testing?



Trailing endpoints, also known as the "trailing effect," refer to a phenomenon observed during broth dilution susceptibility testing where there is reduced but persistent microbial growth in tubes or wells containing antibiotic concentrations above the minimal inhibitory concentration (MIC). This can make it difficult to determine the true MIC. For some isolates, this can manifest as a low MIC at a 24-hour reading, but a significantly higher MIC at a 48-hour reading.[4][5][6] While extensively described for some antifungal agents, it can also occur with antibacterial agents.[4]

Q3: Why are trailing endpoints a concern in **Tomopenem** susceptibility testing?

Trailing endpoints can lead to misinterpretation of susceptibility results. An isolate that is truly susceptible to **Tomopenem** might be erroneously reported as resistant due to the faint growth observed at higher concentrations after prolonged incubation. This could have significant implications for clinical decision-making and drug development studies. The Clinical and Laboratory Standards Institute (CLSI) provides recommendations for endpoint determination when trailing growth is observed.[7]

Q4: Are there established **Tomopenem**-specific breakpoints for interpreting susceptibility results?

The establishment of official breakpoints for new antimicrobial agents is a dynamic process involving organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] For the most current breakpoints for **Tomopenem** and other carbapenems, it is crucial to refer to the latest versions of the CLSI M100 documents or EUCAST breakpoint tables.[7][9] These documents are periodically updated to reflect new data on resistance mechanisms and clinical outcomes. [11][12]

# Troubleshooting Guide: Addressing Trailing Endpoints

Problem: Difficulty in determining the MIC of **Tomopenem** due to faint, "trailing" growth at higher concentrations after 24 or 48 hours of incubation.

This guide provides a systematic approach to troubleshooting and interpreting trailing endpoints in **Tomopenem** broth microdilution susceptibility testing.



## **Step 1: Visual Confirmation and Endpoint Reading**

The first step is to carefully re-examine the microtiter plate or tubes.

- Endpoint Reading: For broth dilution methods, the MIC is defined as the lowest
  concentration of an antimicrobial agent that completely inhibits the visible growth of a
  microorganism. When trailing is present, this can be challenging. The CLSI suggests reading
  the endpoint as the lowest concentration with a significant reduction in growth compared to
  the positive control. For some bacteriostatic drugs, an 80% reduction in turbidity is used as
  the endpoint.[13]
- Incubation Time: If trailing is more pronounced at 48 hours compared to 24 hours, consider if the 24-hour reading provides a more clinically relevant MIC, as has been suggested for some antifungal agents with similar issues.[5][6]

## **Step 2: Experimental Workflow for Troubleshooting**

The following diagram outlines a logical workflow for investigating the cause of trailing endpoints.





Click to download full resolution via product page

Caption: Troubleshooting workflow for trailing endpoints.



# Step 3: Detailed Methodologies for Troubleshooting Experiments

## A. Inoculum Density Verification

 Rationale: An inoculum that is too heavy can lead to trailing as the high bacterial load may not be fully inhibited at lower drug concentrations.

### Protocol:

- Prepare the bacterial suspension to match a 0.5 McFarland turbidity standard.
- Perform a viable count by plating serial dilutions of the standardized inoculum onto appropriate agar plates.
- Incubate overnight and count the colonies to confirm the inoculum is within the recommended range (e.g., 5 x 10<sup>5</sup> CFU/mL for broth microdilution).

## B. Media Quality Assessment

 Rationale: The composition and pH of the testing medium can significantly influence bacterial growth and antibiotic activity. Studies with antifungal agents have shown that adjusting the medium pH can eliminate trailing.[14]

#### Protocol:

- Prepare a fresh batch of cation-adjusted Mueller-Hinton broth (or other specified medium).
- Measure the pH of the medium to ensure it is within the recommended range (typically 7.2 to 7.4).
- If trailing is persistent and pH is suspected, a comparative experiment can be performed where the MIC is determined in media buffered to different pH values (e.g., pH 6.8, 7.2, and 7.6).

## C. Confirmation with an Alternative Method



- Rationale: Different susceptibility testing methods have varying sensitivities to the trailing phenomenon. Agar-based methods are often less prone to trailing.
- Protocol (Agar Dilution):
  - Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing doubling dilutions of **Tomopenem**.
  - Spot-inoculate a standardized bacterial suspension onto each plate.
  - Incubate for 18-24 hours.
  - The MIC is the lowest concentration of **Tomopenem** that prevents visible growth.

### D. Time-Kill Assay

Rationale: A time-kill assay can provide a dynamic view of the bactericidal or bacteriostatic
activity of **Tomopenem** against the isolate in question and can help to clarify ambiguous MIC
results.

## Protocol:

- Inoculate flasks of broth containing various concentrations of **Tomopenem** (e.g., 0.5x, 1x, 2x, and 4x the suspected MIC) with the test organism.
- Incubate the flasks in a shaking incubator.
- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask, perform serial dilutions, and plate for viable counts.
- A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

# Signaling Pathway and Resistance

While trailing is not a resistance mechanism in itself, it can be associated with certain resistance phenotypes. The following diagram illustrates the general mechanism of action of **Tomopenem** and potential resistance pathways in Gram-negative bacteria.





Click to download full resolution via product page

Caption: **Tomopenem**'s mechanism and potential resistance.

# **Data Summary**

The following tables summarize hypothetical MIC data that might be observed in a trailing endpoint scenario and comparative data from different testing methods.

Table 1: Hypothetical **Tomopenem** MIC Data Exhibiting Trailing

| Isolate ID | 24-hour MIC<br>(μg/mL) | 48-hour MIC<br>(μg/mL) | Observation                      |
|------------|------------------------|------------------------|----------------------------------|
| Strain A   | 2                      | >16                    | Significant trailing at 48 hours |
| Strain B   | 4                      | >16                    | Significant trailing at 48 hours |
| QC Strain  | 1                      | 1                      | No trailing                      |

Table 2: Comparison of MICs by Different Methods for an Isolate with Trailing



| Method              | 24-hour MIC (μg/mL) | 48-hour MIC (μg/mL) |
|---------------------|---------------------|---------------------|
| Broth Microdilution | 2                   | >16                 |
| Agar Dilution       | 2                   | 2                   |
| E-test              | 1.5                 | 2                   |

Disclaimer: This technical support guide is for informational purposes only and is based on general principles of antimicrobial susceptibility testing. For specific protocols and breakpoint interpretations, always refer to the latest guidelines from regulatory bodies such as CLSI and EUCAST.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Potent In Vitro Activity of Tomopenem (CS-023) against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities [frontiersin.org]
- 9. antimicrob.net [antimicrob.net]



- 10. EUCAST: EUCAST to review carbapenem breakpoints [eucast.org]
- 11. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbapenem susceptibility breakpoints, clinical implications with the moving target PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 -PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Addressing trailing endpoints in Tomopenem susceptibility testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#addressing-trailing-endpoints-intomopenem-susceptibility-testing]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com